molecular formula C7H13NS B14522951 N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine CAS No. 62620-14-8

N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine

Cat. No.: B14522951
CAS No.: 62620-14-8
M. Wt: 143.25 g/mol
InChI Key: RWPIHYUHULPNEE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C7H13NS It is a derivative of propargylamine, characterized by the presence of a dimethylamino group and a propynylsulfanyl group attached to an ethanamine backbone

Properties

CAS No.

62620-14-8

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

N,N-dimethyl-2-prop-2-ynylsulfanylethanamine

InChI

InChI=1S/C7H13NS/c1-4-6-9-7-5-8(2)3/h1H,5-7H2,2-3H3

InChI Key

RWPIHYUHULPNEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine typically involves the reaction of N,N-dimethyl-2-chloroethanamine with prop-2-yn-1-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and amines.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structure and the nature of the target. The propynylsulfanyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-propyn-1-amine
  • N,N-Dimethyl propargylamine
  • Dimethyl (prop-2-ynyl)amine

Uniqueness

N,N-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine is unique due to the presence of the propynylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming diverse chemical derivatives, making it valuable for various applications in research and industry.

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